SR142948A is a potent and selective antagonist of the neurotensin receptor subtype 1 (NTS1). [, ] It is frequently employed in scientific research to investigate the role of neurotensin signaling in various physiological and behavioral processes. [, , ] SR142948A allows researchers to block the effects of neurotensin specifically through the NTS1 receptor, providing valuable insights into the receptor's function and potential as a therapeutic target.
SR 142948 was synthesized at Sanofi Recherche in Montpellier, France, as part of efforts to identify selective neurotensin receptor antagonists. It is classified under the category of non-peptide antagonists, specifically targeting neurotensin receptor subtypes (NT1 and NT2) . The compound is identified by its chemical structure, which includes a complex arrangement of aromatic rings and functional groups designed to optimize receptor binding.
The synthesis of SR 142948 involves several key steps that utilize both traditional and modern synthetic techniques. A notable method reported is the flow-assisted synthesis, which enhances efficiency and scalability.
The entire process has been optimized to produce high yields (4.27 kg of the final product) while minimizing solvent use and energy consumption .
The molecular structure of SR 142948 can be described by its complex arrangement that includes:
SR 142948 participates in various chemical reactions primarily involving receptor binding studies:
The mechanism of action for SR 142948 primarily involves blocking the neurotensin receptors:
SR 142948 possesses several notable physical and chemical properties:
SR 142948 has several scientific applications:
SR 142948 (2-[[[5-(2,6-Dimethoxyphenyl)-1-[4-[[[3-(dimethylamino)propyl]methylamino]carbonyl]-2-(1-methylethyl)phenyl]-1H-pyrazol-3-yl]carbonyl]amino]-tricyclo[3.3.1.13,7]decane-2-carboxylic acid) was developed by Sanofi Recherche as a second-generation neurotensin receptor antagonist, building upon the limitations of its predecessor SR 48692. Discovered in the late 1990s, SR 142948 was engineered to overcome critical pharmacological challenges, including poor aqueous solubility and species-specific affinity variations observed with SR 48692. Notably, SR 142948 exhibited significantly enhanced affinity for rat neurotensin receptors (IC₅₀ = 3.96 nM in adult rat brain homogenates), addressing a major obstacle in translational rodent studies [2] [7]. X-ray crystallographic studies revealed its optimized adamantane-carboxylic acid structure, which facilitated stronger interactions with transmembrane domains of neurotensin receptors compared to earlier compounds [6]. This structural refinement resulted in broader receptor subtype coverage and improved blood-brain barrier penetration, positioning SR 142948 as a superior tool for in vivo central nervous system research [4] [8].
Neurotensin (NT) is a 13-amino-acid neuropeptide that functions as a primary neuromodulator through three receptor subtypes: NTS₁ (high-affinity, levocabastine-insensitive), NTS₂ (lower-affinity, levocabastine-sensitive), and NTS₃/sortilin (single transmembrane domain). These G protein-coupled receptors are distributed throughout corticolimbic, nigrostriatal, and mesocortical pathways, where they co-localize extensively with dopamine and glutamate neurons [3] [9]. NT signaling occurs through diverse pathways:
Dysregulation of NT pathways is mechanistically linked to several neuropsychiatric conditions:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7